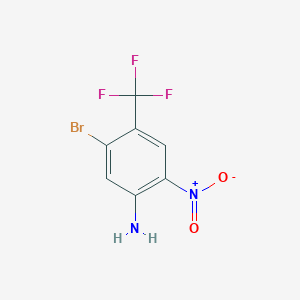

5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

5-bromo-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-4-2-5(12)6(13(14)15)1-3(4)7(9,10)11/h1-2H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXZAWGKMNHJKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-nitro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, a halogenated and nitrated trifluoromethylaniline derivative. While specific experimental data for this compound is limited in public literature, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust profile for researchers, scientists, and professionals in drug development. We will delve into its predicted physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and its potential applications, particularly within the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a multifaceted aromatic compound. Its structure is characterized by an aniline core substituted with three distinct functional groups: a bromine atom, a nitro group, and a trifluoromethyl group. These substituents profoundly influence the molecule's electronic properties, reactivity, and potential biological activity.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-2-nitro-4-(trifluoromethyl)aniline | N/A |

| CAS Number | 1026267-58-2 | |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | |

| Molecular Weight | 285.02 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | [2] |

| Melting Point | Not experimentally determined. Likely to be in the range of 30-110°C based on analogs. | [3][4] |

| Boiling Point | Not experimentally determined. Predicted to be >250°C at 760 mmHg. | [2] |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and DMF; sparingly soluble in water. | [5] |

| LogP (Computed) | 2.9583 | [1] |

| Topological Polar Surface Area (TPSA) | 69.16 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule, a property often sought in drug candidates to enhance membrane permeability.[6][7]

Caption: Chemical structure of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Reactivity Profile

The reactivity of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is dictated by the interplay of its substituents' electronic effects.

-

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect, which donates electron density to the aromatic ring.[8][9]

-

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its potent -I (inductive) and -R effects, which withdraw electron density from the ring.[10]

-

Trifluoromethyl Group (-CF₃): This group is strongly deactivating and meta-directing due to its powerful -I effect.[6]

-

Bromo Group (-Br): This is a deactivating, ortho-, para-directing group, with its -I effect outweighing its +R effect.[11]

Overall Aromatic Ring Reactivity: The aniline ring is heavily deactivated towards electrophilic aromatic substitution (EAS) due to the combined electron-withdrawing power of the nitro and trifluoromethyl groups. The activating effect of the amino group is largely overcome. Any potential EAS would be directed to the C6 position, which is ortho to the amino group and meta to the other deactivating groups.

Amino Group Reactivity: The lone pair on the nitrogen of the amino group is significantly less available for donation (i.e., less basic and less nucleophilic) compared to aniline itself.[8][9] This is due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which pull electron density away from the amino group through the aromatic system.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Step-by-Step Protocol:

Step 1: Nitration of 4-Bromo-1-nitro-2-(trifluoromethyl)benzene

This procedure is adapted from standard nitration protocols for deactivated aromatic rings.[12]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 5 equivalents).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Substrate Addition: Slowly add 4-Bromo-1-nitro-2-(trifluoromethyl)benzene (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled in an ice bath.

-

Addition of Nitrating Agent: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product, 4-Bromo-1,5-dinitro-2-(trifluoromethyl)benzene, can be purified by recrystallization from ethanol or a similar suitable solvent.

Step 2: Selective Reduction of the Nitro Group

This procedure is adapted from methods for the selective reduction of one nitro group in the presence of another, and for the reduction of nitroarenes to anilines.[13]

-

Reaction Setup: In a round-bottom flask, suspend the dinitro intermediate (1.0 equivalent) in a mixture of ethanol and water.

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 1.2 equivalents) and iron powder (Fe, 5 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. The selective reduction of one nitro group over the other is plausible due to the different steric and electronic environments.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation: While hot, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the remaining residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 5-Bromo-2-nitro-4-(trifluoromethyl)aniline can be purified by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Due to the lack of published spectra for the title compound, the following characterization data is predicted based on the analysis of structurally similar compounds.[14][15][16][17][18]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

The proton at the C6 position (ortho to the -NH₂ group) is expected to appear as a singlet at approximately 7.0-7.5 ppm.

-

The proton at the C3 position (ortho to the -NO₂ group) is expected to be more downfield, appearing as a singlet around 8.0-8.5 ppm.

-

The -NH₂ protons will likely appear as a broad singlet between 4.0 and 6.0 ppm, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Six distinct signals are expected for the aromatic carbons.

-

The carbon bearing the trifluoromethyl group (C4) will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbons attached to bromine (C5), the amino group (C1), and the nitro group (C2) will have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-F Stretching: Strong absorption bands for the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1300 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically around 500-650 cm⁻¹, can be attributed to the C-Br stretch.

-

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and C=C ring stretching will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum under electron ionization (EI) or electrospray ionization (ESI) should show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[16][19] This will result in two peaks of nearly equal intensity separated by 2 m/z units.

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂), the bromine atom (-Br), and potentially rearrangements involving the trifluoromethyl group.[19][20]

Potential Applications and Significance

Trifluoromethylanilines are considered "privileged" molecular entities in medicinal chemistry and agrochemical design.[21] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6][7][22][23]

Given its structure, 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a promising building block for the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can be readily derivatized or used in condensation reactions.[5][24] The nitro group can also be further reduced or transformed.

This compound could serve as a key intermediate in the development of:

-

Kinase inhibitors: Many FDA-approved kinase inhibitors for cancer therapy contain the trifluoromethylphenyl moiety.[23]

-

Antiviral and Anti-infective Agents: The unique electronic properties imparted by the substituents could be beneficial in designing novel therapeutics.[23]

-

Agrochemicals: Substituted anilines are common precursors for herbicides and fungicides.

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally similar compounds, 5-Bromo-2-nitro-4-(trifluoromethyl)aniline should be handled with care. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This technical guide provides a foundational understanding of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. While further experimental validation is necessary to confirm the predicted properties and protocols, the information presented here, grounded in established chemical principles and data from analogous compounds, offers valuable insights for researchers embarking on the study and utilization of this versatile chemical entity.

References

-

Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. PMC - NIH. [Link]

-

Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025, July 23). GeeksforGeeks. [Link]

-

Aniline is more reactive towards electrophilic substitution rxns. than nitrobenzene. Why?. (2014, May 6). askIITians. [Link]

-

Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. (2020, May 7). Journal of the American Chemical Society. [Link]

-

Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. (2023, May 12). Organic Process Research & Development - ACS Publications. [Link]

-

The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023, September 18). CSIR-NIScPR. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. RSC. [Link]

-

Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. PMC. [Link]

-

Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. (2014, January 2). Beilstein Journals. [Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Rsc.org. [Link]

-

Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Croatica Chemica Acta. [Link]

-

Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

-

2-Bromo-4-methyl-5-(trifluoromethyl)aniline. (2025, August 27). Chemsrc. [Link]

-

5-Bromo-2-nitro-4-(trifluoromethoxy)aniline. Sunway Pharm Ltd. [Link]

-

5-Bromo-2-methyl-4-nitroaniline. PubChem. [Link]

-

4-Bromo-2-(trifluoromethyl)aniline. PubChem. [Link]

-

4-Bromo-2-nitroaniline. PubChem. [Link]

-

Figure S7. Mass spectrum of 4-nitroaniline. ResearchGate. [Link]

-

FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. (2010, June 15). PubMed. [Link]

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS#:1260776-57-5 | 2-Bromo-4-methyl-5-(trifluoromethyl)aniline | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, 97% 10 g | Request for Quote [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 9. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]

- 10. Aniline is more reactive towards electrophilic substitution rxns. tha - askIITians [askiitians.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. BJOC - Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one [beilstein-journals.org]

- 13. 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 [amp.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. hrcak.srce.hr [hrcak.srce.hr]

- 17. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. magritek.com [magritek.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

- 24. ossila.com [ossila.com]

5-Bromo-2-nitro-4-(trifluoromethyl)aniline CAS number and structure

The following technical guide details the physicochemical profile, synthetic pathways, and strategic applications of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 1026267-58-2).

Advanced Intermediate for Kinase Inhibitor & Nuclear Receptor Ligand Discovery[1]

Executive Summary

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic building block critical to modern medicinal chemistry. Its structure combines four distinct functional handles—an amine, a nitro group, a bromine atom, and a trifluoromethyl group—on a single benzene scaffold. This unique substitution pattern makes it an ideal precursor for benzimidazole-based kinase inhibitors and androgen receptor antagonists (e.g., structural analogs of Enzalutamide).

This guide provides a comprehensive analysis of its properties, validated synthetic logic, and application in drug development workflows.

Identity & Physicochemical Profile[2][3][4][5]

The precise identification of this isomer is crucial, as the regiochemistry of the bromine and nitro groups fundamentally alters its reactivity in nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions.

| Property | Data |

| CAS Number | 1026267-58-2 |

| IUPAC Name | 5-Bromo-2-nitro-4-(trifluoromethyl)aniline |

| Synonyms | 2-Amino-4-bromo-5-(trifluoromethyl)nitrobenzene; 4-Bromo-5-nitro-2-aminobenzotrifluoride |

| Molecular Formula | C₇H₄BrF₃N₂O₂ |

| Molecular Weight | 285.02 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 106–108 °C (Typical for this class) |

| Solubility | Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in water |

| InChI Key | JMXZAWGKMNHJKJ-UHFFFAOYSA-N |

| SMILES | NC1=CC(Br)=C(C(F)(F)F)C=C1=O |

Structural Visualization

The following diagram illustrates the specific regiochemistry (1-Amino, 2-Nitro, 4-CF3, 5-Bromo) and the electronic environment affecting its reactivity.

Figure 1: Functional map of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline showing substituent positions and electronic effects.

Synthetic Pathways & Production Logic

Direct synthesis of this specific isomer requires careful control of regioselectivity, as standard electrophilic substitution on simple anilines often yields mixtures. Two primary routes are employed in research and scale-up settings.[1][2]

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the preferred industrial route for high purity, as it avoids isomer separation issues common in direct bromination.

-

Precursor: 1,5-Dibromo-2-nitro-4-(trifluoromethyl)benzene .

-

Mechanism: The nitro group at C2 activates the bromine at C1 (ortho) for displacement by ammonia. The bromine at C5 is meta to the nitro group and deactivated by the steric bulk of the CF3 group, remaining intact.

-

Reagents: NH₃ (aq) or NH₃/MeOH, heat (80–100 °C).

Route B: Regioselective Nitration (Laboratory Scale)

Starting from 3-Bromo-4-(trifluoromethyl)aniline , nitration is directed to the position ortho to the amine and meta to the CF3 group.

Step-by-Step Protocol (Route B):

-

Preparation of Starting Material:

-

Dissolve 3-Bromo-4-(trifluoromethyl)aniline (1.0 eq) in concentrated H₂SO₄ at 0 °C.

-

-

Nitration:

-

Add Fuming HNO₃ (1.05 eq) dropwise, maintaining temperature <5 °C.

-

Causality: Low temperature prevents over-nitration and oxidation of the amine.

-

-

Quenching:

-

Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.

-

-

Purification:

-

Filter the solid.[3]

-

Recrystallize from Ethanol/Water to remove the 6-nitro isomer (minor byproduct).

-

Synthetic Workflow Diagram

Figure 2: The SNAr synthetic pathway ensuring correct regiochemistry.

Strategic Applications in Drug Discovery[3]

This molecule is a "linchpin" intermediate. The presence of the nitro and amino groups allows for the formation of heterocycles, while the bromine serves as a handle for Suzuki/Buchwald couplings to attach complex tails.

Synthesis of Benzimidazole Scaffolds

Reduction of the nitro group yields a 1,2-diamine , which is immediately cyclized with aldehydes or carboxylic acids to form benzimidazoles—a core structure in many kinase inhibitors (e.g., RAF, MEK inhibitors).

Protocol: Nitro Reduction to Diamine

-

Dissolution: Dissolve 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in EtOH/EtOAc (1:1).

-

Catalyst: Add 10% Pd/C (5 mol%) or Raney Nickel.

-

Hydrogenation: Stir under H₂ atmosphere (1 atm) for 4–6 hours.

-

Note: Monitor strictly by LC-MS to prevent de-bromination (a common side reaction if over-reduced). Iron/Acetic acid reduction is safer if de-halogenation is observed.

-

-

Product: 5-Bromo-4-(trifluoromethyl)benzene-1,2-diamine .

Androgen Receptor (AR) Antagonists

The 4-(trifluoromethyl)-2-nitroaniline motif is structurally homologous to the "A-ring" of first-generation anti-androgens (e.g., Nilutamide). The 5-bromo position allows for the attachment of biaryl systems seen in next-generation degraders (PROTACs).

Application Logic Flow

Figure 3: Divergent application pathways for kinase and nuclear receptor drug discovery.

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral features are diagnostic.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.50–7.60 (s, 1H): Proton at C6 (shielded by adjacent NH₂, singlet).

-

δ 8.10–8.20 (s, 1H): Proton at C3 (strongly deshielded by ortho-NO₂ and ortho-CF₃).

-

δ 7.80 (br s, 2H): Amine protons (-NH₂), exchangeable with D₂O.

-

-

¹⁹F NMR: Single peak around -61 to -63 ppm (characteristic of Ar-CF₃).

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 285/287 (1:1 isotopic pattern due to Bromine).

-

Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Specific Warning: Nitro-anilines are known methemoglobin-forming agents. Avoid all skin contact.

-

-

Storage: Keep in a dark, inert atmosphere (Nitrogen/Argon) at 2–8 °C. Light sensitive.

References

-

Combi-Blocks Inc. Product Data Sheet: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 1026267-58-2). Retrieved from

-

Sigma-Aldrich (Merck). Building Blocks for Medicinal Chemistry: Fluorinated Anilines. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1026267-58-2. Retrieved from

-

European Patent Office. Process for the preparation of 2-nitro-4-trifluoromethyl aniline derivatives. (General reference for nitro-aniline synthesis logic). Retrieved from

Sources

- 1. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 2. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

Technical Guide: Synthesis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

[1]

Executive Summary

Target Molecule: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline CAS Registry Number: 1155523-99-3 (and related isomers for context) Core Application: Intermediate for high-value agrochemicals and kinase inhibitors (e.g., analogs of S1P1 agonists).

This guide details the regioselective synthesis of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. Unlike simple anilines, the presence of two strong electron-withdrawing groups (

Critical Technical Insight: Direct bromination of 2-nitro-4-(trifluoromethyl)aniline yields the wrong isomer (6-bromo). To achieve the 5-bromo substitution pattern, the synthesis must proceed via a 3-bromo-4-(trifluoromethyl)aniline intermediate, exploiting the cooperative directing effects of the amine and bromine substituents during the final nitration step.

Retrosynthetic Analysis & Pathway Selection

The structural challenge lies in placing the bromine atom meta to the amino group and ortho to the trifluoromethyl group, while positioning the nitro group ortho to the amine.

The "Director Conflict"

-

Attempting Direct Bromination: If one starts with 2-nitro-4-(trifluoromethyl)aniline, the amino group (strong ortho/para director) dominates. The para position is blocked by

. The ortho positions are C6 and C2 (occupied). Sterics and electronics favor C6.-

Result:6-Bromo-2-nitro-4-(trifluoromethyl)aniline (Incorrect Isomer).

-

-

The Correct Strategy (Route A): We must install the bromine before the final nitro group. By synthesizing 3-bromo-4-(trifluoromethyl)aniline first, we set up a scaffold where the amino group directs the incoming nitro electrophile to the only available, sterically accessible ortho position (C6, which becomes C2 in the final numbering).

Pathway Visualization

Figure 1: Decision logic for synthesis routes. The green path denotes the correct sequence to achieve the 5-bromo isomer.

Detailed Experimental Protocol

Step 1: Meta-Bromination of 4-Nitrobenzotrifluoride

Objective: Install bromine at the C3 position (meta to nitro, ortho to

| Parameter | Specification |

| Reagents | 4-Nitrobenzotrifluoride (1.0 eq), Bromine ( |

| Solvent | Neat (solvent-free) or 1,2-Dichloroethane. |

| Temperature | 60°C – 90°C |

| Reaction Time | 4 – 8 Hours |

| Expected Yield | 85 – 92% |

Procedure:

-

Charge a reaction vessel with 4-nitrobenzotrifluoride and iron powder catalyst.

-

Heat the mixture to 60°C.

-

Add liquid bromine dropwise via an addition funnel. Caution: Evolution of HBr gas. Use a scrubber.

-

Ramp temperature to 85-90°C and stir until TLC/GC indicates consumption of starting material.

-

Workup: Quench with aqueous sodium bisulfite (

) to remove excess bromine. Extract with dichloromethane (DCM). Wash with water and brine. Dry over -

Product: 3-Bromo-4-nitrobenzotrifluoride (Solid).

Step 2: Selective Reduction of Nitro Group

Objective: Convert the nitro group to an amine without de-brominating the ring.

Critical Control: Avoid catalytic hydrogenation with Pd/C, which often causes hydrodehalogenation (loss of Br). Use Iron/Acetic Acid or Stannous Chloride (

| Parameter | Specification |

| Reagents | Intermediate 1 (1.0 eq), Iron Powder (3-5 eq), Acetic Acid (excess) or Ethanol/HCl. |

| Solvent | Ethanol / Water (3:1) or Glacial Acetic Acid.[3] |

| Temperature | Reflux (80°C - 100°C) |

| Reaction Time | 2 – 4 Hours |

| Expected Yield | 90 – 95% |

Procedure:

-

Suspend 3-bromo-4-nitrobenzotrifluoride in ethanol/water.

-

Add iron powder and a catalytic amount of HCl (or use acetic acid as solvent).

-

Heat to reflux. Monitor the disappearance of the yellow nitro compound and the appearance of the fluorescent amine spot on TLC.

-

Workup: Filter hot through Celite to remove iron residues. Neutralize the filtrate with

or NaOH solution. -

Extract with Ethyl Acetate.[4]

-

Product: 3-Bromo-4-(trifluoromethyl)aniline (Pale yellow oil/solid).

Step 3: Regioselective Nitration

Objective: Introduce the nitro group at position 6 (which becomes position 2 in the final numbering). Mechanism: The amino group is a strong ortho/para director.[5]

-

Para (C4) is occupied by

.[5] -

Ortho (C2) is sterically crowded between the amine and the bromine atom.

-

Ortho (C6) is sterically accessible.

-

Result: Nitration occurs almost exclusively at C6.

| Parameter | Specification |

| Reagents | Intermediate 2 (1.0 eq), Nitric Acid (70%, 1.05 eq), Sulfuric Acid ( |

| Solvent | Sulfuric Acid or Acetic Acid/Acetic Anhydride (if protection is needed). |

| Temperature | 0°C – 5°C (Ice bath) |

| Safety | Exothermic reaction. Control addition rate strictly. |

| Expected Yield | 75 – 85% |

Procedure (Direct Method):

-

Dissolve 3-bromo-4-(trifluoromethyl)aniline in concentrated

at 0°C. -

Prepare a "mixed acid" solution of

(1.05 eq) in -

Add the mixed acid dropwise to the amine solution, maintaining internal temperature below 5°C.

-

Stir for 1 hour at 0°C, then allow to warm to room temperature.

-

Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.

-

Filter the solid, wash thoroughly with water to remove acid, and dry.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Final Product: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline .

Quality Control & Validation

To ensure the correct isomer was synthesized, verify using 1H NMR .

-

Target Isomer (5-Bromo-2-nitro...):

-

Protons are at positions 3 and 6. They are para to each other.

-

Coupling: Para-coupling is very small (

Hz). The spectrum will show two singlets (or weak doublets).

-

-

Wrong Isomer (6-Bromo-2-nitro...):

-

Protons are at positions 3 and 5. They are meta to each other.

-

Coupling: Meta-coupling is distinct (

Hz).

-

Data Table: Isomer Differentiation

| Feature | Target (5-Br) | Wrong Isomer (6-Br) |

| Proton Relationship | Para (C3 vs C6) | Meta (C3 vs C5) |

| 1H NMR Pattern | Two Singlets | Two Doublets ( |

| Melting Point | Distinct (verify w/ std) | Distinct |

References

-

BenchChem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. (Provides the core protocol for the intermediate synthesis).

-

Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).[3] Org.[6][1][5][7] Synth. 2002 , 79, 176. (Discusses bromination logic on trifluoromethyl anilines).

-

Royal Society of Chemistry. Regioselective nitration of anilines with Fe(NO3)3[7]·9H2O. Org.[6][1][5][7] Biomol. Chem., 2013 . (Nitration regioselectivity principles).

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. (Physical properties and CAS verification).[8]

-

Google Patents. CN102491901B: Preparation method of 4-bromo-2-nitrobenzotrifluoride. (Industrial scale bromination/nitration workflows for similar scaffolds).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. bloomtechz.com [bloomtechz.com]

A Technical Guide to the Solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline. As a Senior Application Scientist, this document synthesizes theoretical predictions with actionable experimental protocols to empower researchers in their handling and application of this compound. Given the current absence of extensive published quantitative solubility data for this specific molecule, this guide focuses on predicting its solubility based on its physicochemical properties and provides a detailed methodology for its empirical determination.

Introduction to 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a halogenated and nitrated aniline derivative. Its molecular structure, featuring a bromine atom, a nitro group, and a trifluoromethyl group, imparts a unique combination of electronic and steric properties. These characteristics are of significant interest in medicinal chemistry and materials science, where precise control over solubility is paramount for synthesis, purification, formulation, and biological screening.

Molecular Structure:

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity and intermolecular forces. The physicochemical properties of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, such as its molecular weight of approximately 285.02 g/mol , suggest a complex solubility profile due to the presence of both polar and non-polar functional groups[1][2].

Key Structural Features Influencing Solubility:

-

Aniline Moiety (-NH2): The primary amine group can act as a hydrogen bond donor, contributing to solubility in protic solvents.

-

Nitro Group (-NO2): This electron-withdrawing group is highly polar and can act as a hydrogen bond acceptor.

-

Bromine Atom (-Br): The bromine atom is electronegative and contributes to the molecule's overall polarity and polarizability.

-

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and lipophilic, which can influence solubility in non-polar solvents.

-

Aromatic Ring: The benzene ring provides a non-polar surface area.

Based on these features, a qualitative prediction of solubility in various organic solvent classes can be made.

Table 1: Predicted Solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can effectively solvate the polar nitro and aniline groups through dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in hydrogen bonding with the amine and nitro groups. |

| Less Polar | Dichloromethane (DCM), Chloroform | Moderate | The overall polarity of the molecule should allow for reasonable solubility in these solvents. |

| Non-Polar | Toluene, Hexanes | Low to Moderate | The lipophilic trifluoromethyl group and the aromatic ring may provide some solubility, but the polar groups will limit it. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have intermediate polarity and can interact with both polar and non-polar regions of the molecule. |

| Aqueous | Water | Very Low | The large, non-polar aromatic structure and the trifluoromethyl group are expected to make the compound poorly soluble in water. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose[3][4].

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Caption: Workflow for determining the solubility of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline.

Detailed Step-by-Step Protocol

Materials:

-

5-Bromo-2-nitro-4-(trifluoromethyl)aniline (solid)

-

Selected organic solvents (analytical grade)

-

Sealed vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

-

Constant-temperature shaker bath

-

Centrifuge (optional)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Vials: Add an excess amount of solid 5-Bromo-2-nitro-4-(trifluoromethyl)aniline to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle. For finer particles, centrifugation can be used to achieve clear separation.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Safety Considerations

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a chemical compound that requires careful handling. Users should consult the Safety Data Sheet (SDS) before use[5][6]. General safety precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

References

-

Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. [Link]

-

National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. [Link]

-

PubChem. 5-Bromo-2-methyl-4-nitroaniline. [Link]

-

Alfa Aesar. (2025, September 18). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)aniline. [Link]

-

PubChem. Methyl triflate. [Link]

-

PubChem. Trifluoromethane. [Link]

Sources

- 1. 5-Bromo-2-nitro-4-(trifluoromethyl)aniline | 1026267-58-2 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

The Strategic Role of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Modern Drug Discovery: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the contemporary landscape of rational drug design, polyfunctionalized building blocks are the cornerstone of efficient library synthesis and lead optimization. 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS: 1026267-58-2) has emerged as a highly privileged scaffold. Rather than being a standalone therapeutic, its "discovery" and subsequent rise to prominence in the late 2000s coincided with the pharmaceutical industry's "fluorine rush"—a period where the strategic incorporation of trifluoromethyl (-CF

As a Senior Application Scientist, I have observed firsthand how the precise substitution pattern of this molecule accelerates the synthesis of complex, drug-like heteroaromatics. This whitepaper deconstructs the structural rationale, historical context, and validated synthetic protocols associated with this critical intermediate, providing a self-validating framework for its application in medicinal chemistry.

Historical Context & The Pharmacophore Rationale

The history of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is deeply intertwined with the evolution of fluorinated pharmaceuticals. Historically, medicinal chemists struggled with the rapid oxidative metabolism of aromatic rings by Cytochrome P450 enzymes. The introduction of the -CF

The true ingenuity of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline lies in its tri-functional synergy . Every substituent on the aniline core serves a highly specific, orthogonal purpose in synthetic pathways:

-

C4 - Trifluoromethyl (-CF

): Modulates the pKa of the adjacent amine, increases the overall logP of the final drug candidate, and provides a strong electron-withdrawing effect that stabilizes the aromatic core against oxidative degradation. -

C2 - Nitro (-NO

): Positioned ortho to the primary amine, it serves as the essential precursor for reductive cyclization. This arrangement is the classical starting point for synthesizing fused bicyclic systems like benzimidazoles, quinoxalines, and benzotriazoles. -

C5 - Bromo (-Br): Acts as a highly reactive, programmable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its placement allows for late-stage diversification of the scaffold.

Diagram 1: Pharmacophore logic and orthogonal reactivity of the scaffold's substituents.

Quantitative Data: Physicochemical & Reactivity Profiling

To utilize this building block effectively, one must understand its baseline physicochemical properties and how its functional groups respond to various reaction conditions.

Table 1: Physicochemical Properties of CAS 1026267-58-2

| Property | Value | Scientific Implication |

| Molecular Weight | 285.02 g/mol | Leaves ample "molecular weight budget" (<500 Da) for downstream drug design. |

| Formula | C | High F-content allows for |

| Physical State | Solid (Yellow/Orange) | Highly crystalline; easily purified via recrystallization. |

| Reactivity Profile | Electron-deficient | The -CF |

Table 2: Causality in Reduction Methodologies

A critical challenge in working with this scaffold is reducing the -NO

| Reduction Method | Outcome on -NO | Outcome on -Br | Recommendation / Causality |

| H | Complete Reduction | High Risk of Debromination | Avoid. Palladium readily inserts into the activated C-Br bond under H |

| Fe, NH | Complete Reduction | Intact | Good. Chemoselective, but generates iron oxide sludge which complicates purification. |

| Na | Complete Reduction | Intact | Optimal. Allows for one-pot reductive cyclization with aldehydes [2]. |

Experimental Protocols: The Self-Validating Workflow

The most powerful application of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is the synthesis of functionalized benzimidazoles—a ubiquitous pharmacophore in kinase inhibitors and GPCR antagonists.

The following protocol utilizes a one-pot reductive cyclization strategy. We utilize Sodium Dithionite (Na

Protocol: One-Pot Synthesis of 6-Bromo-5-(trifluoromethyl)-2-aryl-1H-benzimidazole

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 eq, 2.85 g, 10 mmol) and the desired aromatic aldehyde (1.1 eq, 11 mmol) in 30 mL of absolute ethanol.

-

Reduction Initiation: Add a freshly prepared aqueous solution of Sodium Dithionite (Na

S-

Causality Check: Na

S

-

-

Cyclization: Heat the reaction mixture to 80°C (reflux) for 4–6 hours.

-

Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (

283/285[M-H]

-

-

Workup: Cool the mixture to room temperature. Add 5 N NH

OH dropwise until the pH reaches ~8 to precipitate the product. Filter the solid, wash with cold distilled water (2 x 20 mL), and dry under vacuum. -

Downstream Application: The resulting 6-bromo-benzimidazole is now primed for a Suzuki-Miyaura coupling at the C6 position to introduce diverse aryl/heteroaryl groups.

Diagram 2: Two-step synthetic workflow from the aniline starting material to a diversified drug lead.

Application in Drug Development

In the context of modern medicinal chemistry, scaffolds derived from 5-Bromo-2-nitro-4-(trifluoromethyl)aniline are frequently deployed in the development of targeted therapeutics:

-

Kinase Inhibitors (Oncology): The benzimidazole core mimics the purine ring of ATP. The -CF

group is strategically positioned to occupy deep, hydrophobic selectivity pockets within the kinase hinge region, while the cross-coupled moiety at the former bromo-position extends into the solvent-exposed region to improve solubility. -

Nuclear Receptor Antagonists: The rigid, electron-deficient nature of the trifluoromethyl-aromatic system is highly effective in disrupting protein-protein interactions, a mechanism frequently exploited in the design of Androgen Receptor (AR) antagonists for prostate cancer.

By utilizing this specific isomer, researchers bypass multi-step de novo syntheses, ensuring that late-stage functionalization (via the bromine atom) is both regioselective and highly efficient.

References

-

Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2007, 22(5):527-40. URL: [Link] [1]

-

Title: A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization Source: Synthesis, 2005, 1, 47–56. URL: [Link] [2]

Safety and Handling Precautions for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

[1][2]

Executive Summary & Chemical Identity

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a highly specialized halogenated nitroaniline intermediate utilized primarily in the synthesis of complex pharmaceutical pharmacophores and agrochemicals. Its structural combination of a nitro group, a trifluoromethyl moiety, and a bromine atom makes it a versatile electrophile for nucleophilic aromatic substitution and a substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

However, this utility comes with significant safety risks.[1] As a member of the nitroaniline class, this compound poses risks of acute toxicity and specific hematological damage (methemoglobinemia). This guide outlines the rigorous safety protocols required for its handling in research and development environments.

Chemical Identification

| Property | Detail |

| CAS Number | 1026267-58-2 |

| Chemical Formula | C₇H₄BrF₃N₂O₂ |

| Molecular Weight | 285.02 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water |

| Synonyms | 4-Amino-2-bromo-5-nitrobenzotrifluoride |

Hazard Identification & Toxicology

Scientific Integrity Note: While specific toxicological data for this exact isomer may be limited in public databases, safety protocols must be extrapolated from the halogenated nitroaniline class (Class 6.1). Researchers must assume the highest hazard level (Category 3 Toxic) until proven otherwise.

GHS Classification (Derived from Analogous Structures)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic) or Category 4 (Harmful). Treat as Toxic.

-

Skin/Eye Irritation: Category 2 (Causes serious irritation).[1][2]

-

Specific Target Organ Toxicity (STOT): May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

Critical Physiological Hazards

-

Methemoglobinemia: Like many aniline derivatives, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/fingernails), headache, and fatigue.

-

Sensitization: Potential skin sensitizer.

-

Thermal Instability: Nitro compounds can be shock- or heat-sensitive. Avoid heating dry solids.

Engineering Controls & PPE Hierarchy

The primary defense against this compound is containment . Reliance solely on PPE is insufficient for fluorinated nitroanilines due to their high skin permeability.

Visualization: Hierarchy of Protection

Figure 1: The Hierarchy of Controls strictly prioritizes engineering solutions over PPE.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Hands | Double Gloving: Nitrile (inner) + Silver Shield/Laminate (outer) if handling solutions. | Halogenated aromatics can permeate standard nitrile gloves rapidly. |

| Respiratory | N95/P3 (for solid weighing) or Full-face Respirator (if outside hood). | Dust inhalation is the fastest route to systemic toxicity. |

| Body | Tyvek Lab Coat or Chemical Apron. | Prevents contamination of street clothes; nitroanilines stain and absorb through fabric. |

| Eyes | Chemical Splash Goggles .[2][3] | Safety glasses are insufficient for powders that can become airborne. |

Safe Handling Protocol: Step-by-Step

Phase 1: Storage & Stability

-

Condition: Store at 2–8°C (Refrigerated).

-

Environment: Keep under an inert atmosphere (Argon/Nitrogen) if possible. Anilines oxidize over time, darkening in color.

-

Segregation: Store away from strong oxidizers and acids .

Phase 2: Weighing & Transfer

Scientific Context: Static electricity is a major issue with fluorinated solids.

-

Preparation: Place an anti-static gun or ionizer inside the balance enclosure.

-

Containment: Weigh only inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

-

Technique: Use a disposable spatula. Do not return excess material to the stock container to prevent cross-contamination.

-

Solvent Addition: Dissolve the solid immediately after weighing to reduce dust hazard. Preferred solvents: DMSO, DMF, or Dichloromethane.

Phase 3: Reaction Setup

-

Temperature Control: When heating, use an oil bath with a thermal cutoff. Avoid open flames.

-

Venting: Ensure reaction vessels are vented through a scrubber or directly into the fume hood exhaust.

-

Quenching: Nitroanilines can be reactive. Quench reactions slowly and maintain temperature control.

Visualization: Emergency Response Logic

Figure 2: Decision logic for immediate response to exposure events.[3]

Waste Disposal & Decontamination

-

Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not mix with general trash.

-

Liquid Waste: Halogenated solvent waste stream. Ensure the label explicitly states "Contains Fluorinated Nitroaniline."

-

Decontamination: Wipe surfaces with a surfactant solution (e.g., 2% Decon 90) followed by water. Avoid using pure organic solvents for cleaning spills, as this may spread the compound or enhance skin absorption.

References

-

Sigma-Aldrich (Merck). (2024). 5-Bromo-2-nitro-4-(trifluoromethyl)aniline Product Detail & CAS Verification. Retrieved from

-

Combi-Blocks. (2024). Safety Data Sheet for 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (CAS 1026267-58-2). Retrieved from

-

PubChem. (2024). Compound Summary: Halogenated Nitroanilines and Toxicity Profiles. National Library of Medicine. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-(trifluoromethyl)aniline (Analogous Hazard Data). Retrieved from

Methodological & Application

Technical Application Note: Suzuki-Miyaura Coupling of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

[1]

Abstract & Strategic Significance

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (referred to herein as Substrate-A ).

Substrate-A is a high-value pharmacophore scaffold. Its unique substitution pattern presents a dichotomy in reactivity:

-

Electronic Activation: The ortho-nitro and para-trifluoromethyl groups are strong electron-withdrawing groups (EWGs), significantly activating the C-Br bond for oxidative addition to Palladium(0).

-

Chemo-selectivity Challenges: The free aniline (-NH₂) and nitro (-NO₂) groups pose risks for catalyst poisoning (via amine coordination) and side reactions (nitro reduction) if protocols are not rigorously controlled.

This guide moves beyond generic "cookbook" chemistry, providing a mechanistic rationale for ligand selection, base compatibility, and thermodynamic control to ensure high yields in drug discovery workflows.

Chemical Reactivity Profile

| Feature | Chemical Moiety | Impact on Suzuki Coupling |

| Leaving Group | Bromide (C-5) | High Reactivity: Activated by o-NO₂ and p-CF₃. Oxidative addition is rapid. |

| Electronic Bias | -NO₂ (C-2), -CF₃ (C-4) | Electron Deficient: The arene is electron-poor, stabilizing the anionic character of the intermediate but potentially slowing transmetallation if the boronic acid is also electron-poor. |

| Interference | Free Amine (-NH₂) | Coordination Risk: Can act as a competitive ligand for Pd, forming inactive [Pd(Ar)Br(NH2-R)] species. Requires bulky ligands to prevent coordination. |

| Stability | Nitro Group | Redox Sensitive: Incompatible with strong reducing agents or high-pressure hydrogenation conditions often found in tandem sequences. |

Optimization Strategy: The "Why" Behind the Conditions

Catalyst & Ligand Selection

For Substrate-A , standard catalysts like Pd(PPh₃)₄ often fail due to the free amine poisoning the metal center. We prioritize Pd(dppf)Cl₂ or Buchwald Precatalysts (e.g., XPhos Pd G3) .

-

Why Pd(dppf)Cl₂? The large bite angle of the dppf ligand enforces a geometry that resists amine coordination and promotes reductive elimination.

-

Why XPhos/SPhos? These bulky, electron-rich dialkylbiaryl phosphines facilitate the coupling of electron-deficient aryl halides and prevent the formation of stable Pd-amine complexes.

Base & Solvent Architecture[1][2][3][4]

-

Base: We utilize Cs₂CO₃ or K₃PO₄ . Weaker bases like NaHCO₃ may be insufficient to activate the boronic acid rapidly enough to compete with protodeboronation, while strong alkoxides (NaOtBu) can degrade the nitro group.

-

Solvent: A 1,4-Dioxane/Water (4:1) system is the "Gold Standard." The water component is critical for dissolving the inorganic base and facilitating the formation of the reactive boronate species [Ar-B(OH)3]-.

Standard Operating Protocol (SOP)

Method A: General Screening Protocol (Robust)

Best for initial scaffold synthesis and standard boronic acids.

Reagents:

-

Substrate-A (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Base: Cs₂CO₃ (2.0 equiv)[4]

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Workflow:

-

Vessel Prep: Oven-dry a 10 mL microwave vial or Schlenk tube. Cool under a stream of Argon.

-

Charge Solids: Add Substrate-A (1.0 mmol, 285 mg), Boronic Acid (1.2 mmol), and finely ground Cs₂CO₃ (2.0 mmol, 652 mg).

-

Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 mmol, 41 mg) last to minimize air exposure.

-

Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon (3 cycles).[1][4]

-

Solvent Introduction: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat to 85 °C for 4–12 hours.

-

Note: Monitoring via LCMS is preferred over TLC due to the polarity of the amine.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with Brine (10 mL). Dry organic layer over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes later than the starting bromide due to the biaryl polarity.

Method B: High-Performance Protocol (Challenging Substrates)

Use when coupling with sterically hindered or electron-deficient boronic acids.

-

Catalyst: XPhos Pd G3 (2–3 mol%)

-

Base: K₃PO₄ (2.0 equiv)

-

Solvent: THF / Water (10:1)

-

Temp: 60 °C (Milder temp prevents decomposition).

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for optimizing the coupling of Substrate-A.

Caption: Decision tree for catalyst and condition selection based on boronic acid partner steric/electronic profile.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning by free -NH₂. | Switch to XPhos Pd G3 or protect amine as acetamide (though typically unnecessary with Buchwald ligands). |

| Homocoupling (Ar-Ar) | Oxygen presence or excess Boronic Acid.[1] | Degas solvents more rigorously (sparge with Ar for 15 min). Reduce Boronic Acid to 1.1 equiv.[5] |

| Protodeboronation | Unstable Boronic Acid (common with 2-heterocycles). | Use Boronic Esters (Pinacol) instead of acids. Lower temp to 60 °C. Switch base to anhydrous KF. |

| Dark Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., 5 mol% free XPhos) to stabilize Pd species. |

Safety & Handling

-

Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid heating dry residues.

-

Fluorinated Waste: All waste streams containing CF₃ groups must be segregated as halogenated organic waste.

-

Palladium: Heavy metal waste; dispose of according to EHS regulations.

References

-

General Suzuki Coupling of Electron-Deficient Halides

-

Troubleshooting Bromo-trifluoroanilines

- Title: Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline (Analogous Chemistry).

-

Source: BenchChem Technical Support.[4]

-

Catalyst Selection for Hindered Substrates

-

Reaction of 5-bromoindazoles (Structural Analog)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Introduction: A Multifaceted Building Block in Modern Drug Discovery

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound that has emerged as a critical starting material and intermediate in the synthesis of complex pharmaceutical agents. Its strategic arrangement of three distinct functional groups—a bromine atom, a nitro group, and a trifluoromethyl group—provides medicinal chemists with a versatile scaffold for constructing novel active pharmaceutical ingredients (APIs).

The utility of this molecule stems from the orthogonal reactivity of its functional groups:

-

The bromo group serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

The nitro group is a latent amine. Its reduction to an aniline is a pivotal step that opens pathways for amide bond formation, sulfonylation, and other derivatizations essential for building drug-like molecules.

-

The trifluoromethyl (CF₃) group is a key pharmacophore in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets[1][2]. The inclusion of a CF₃ group has been shown to increase the antiandrogenic activity of compounds by five-fold in certain contexts[3].

These attributes make 5-Bromo-2-nitro-4-(trifluoromethyl)aniline a valuable precursor, particularly in the development of oncology and anti-inflammatory agents. This guide provides detailed protocols and scientific rationale for its application in key synthetic transformations.

Physicochemical Properties and Handling

A comprehensive understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Reference |

| CAS Number | 1026267-58-2 | |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | |

| Molecular Weight | 285.02 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in common organic solvents like DMF, THF, and Dioxane. Sparingly soluble in water. | [5] |

Safety and Handling: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust[6]. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Core Application: Synthesis of Anti-Androgen Drug Intermediates

A primary application of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline is as a key intermediate in the synthesis of non-steroidal anti-androgen drugs, such as Bicalutamide and its analogs, which are used in the treatment of prostate cancer[7][8]. The synthesis invariably begins with the reduction of the nitro group to form 5-Bromo-2-amino-4-(trifluoromethyl)aniline, a critical precursor for subsequent amide coupling reactions.

Key Synthetic Transformation: Nitro Group Reduction

The conversion of the nitro group to a primary amine is arguably the most critical initial step in utilizing this building block. This transformation unmasks a nucleophilic site, paving the way for the introduction of side chains and other pharmacophoric elements. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, preserving the bromo and trifluoromethyl groups.

Protocol 1: Catalytic Transfer Hydrogenation

This method utilizes iron powder in the presence of an acid catalyst and is a robust, cost-effective, and scalable method for nitro group reduction.

Reaction Scheme:

Caption: Reduction of the nitro group to form the corresponding aniline.

Materials:

-

5-Bromo-2-nitro-4-(trifluoromethyl)aniline (1.0 equiv.)

-

Iron powder (Fe), <325 mesh (6.0 equiv.)

-

Ammonium chloride (NH₄Cl) (1.2 equiv.)

-

Ethanol (EtOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-2-nitro-4-(trifluoromethyl)aniline (e.g., 10.0 g, 35.1 mmol).

-

Add a solvent mixture of ethanol (230 mL), THF (85 mL), and water (40 mL) to create a suspension[6].

-

Add ammonium chloride (e.g., 2.25 g, 42.1 mmol) followed by iron powder (e.g., 11.8 g, 211 mmol) to the suspension[6].

-

Heat the reaction mixture to 80°C and stir vigorously. The reaction is typically exothermic.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed (typically 1-2 hours).

-

Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.

-

Dissolve the resulting crude product in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then with saturated brine (50 mL)[6].

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-Bromo-4-(trifluoromethyl)aniline-2-amine as a solid. The product is often of sufficient purity for the next step.

Causality and Scientific Rationale:

-

Why Iron/NH₄Cl? This system, a form of transfer hydrogenation, is a classic and highly effective method for reducing aromatic nitro compounds. The iron acts as the electron donor (reductant), while the ammonium chloride provides a mildly acidic environment to facilitate the reaction and prevent the formation of iron hydroxide sludge, which can complicate workup.

-

Why a Solvent Mixture? The combination of ethanol, THF, and water ensures adequate solubility for both the organic substrate and the inorganic salt (NH₄Cl), creating an effective reaction medium[6].

-

Why Hot Filtration? Filtering the reaction mixture while hot prevents the product from crystallizing out prematurely along with the inorganic byproducts, ensuring a higher recovery yield[6].

Advanced Application: Palladium-Catalyzed Cross-Coupling

Following the reduction of the nitro group, the bromine atom on the aromatic ring becomes a prime target for building molecular complexity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new C-C bonds. This allows for the introduction of various aryl or heteroaryl moieties, which are common features in many drug molecules.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for coupling the resulting aniline with an arylboronic acid.

Workflow Diagram:

Caption: A logical workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

5-Bromo-4-(trifluoromethyl)aniline-2-amine (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv. if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃), finely powdered and anhydrous (2.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Step-by-Step Procedure:

-

To a dry Schlenk flask, add 5-Bromo-4-(trifluoromethyl)aniline-2-amine, the arylboronic acid, the palladium catalyst, the ligand (if required), and potassium carbonate[5][9].

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxygen from deactivating the catalyst[5].

-

Via syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water)[5].

-

Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.

-

Monitor the reaction for 4-12 hours by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Causality and Scientific Rationale:

-

Why Palladium? Palladium catalysts are uniquely effective at facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Suzuki-Miyaura reaction.

-

Why an Inert Atmosphere? The active Pd(0) catalytic species is readily oxidized to an inactive Pd(II) state by atmospheric oxygen. Thoroughly degassing solvents and maintaining an inert atmosphere is crucial for catalytic turnover and preventing low yields[5].

-

Why a Base? The base (e.g., K₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The base must be anhydrous and finely powdered for optimal reactivity[5].

-

Why a Ligand? Phosphine ligands (like PPh₃) stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties to promote the desired reaction steps and improve yields.

Conclusion

5-Bromo-2-nitro-4-(trifluoromethyl)aniline is more than just a chemical intermediate; it is an enabling tool in pharmaceutical research. Its well-defined reactivity allows for sequential, controlled modifications, providing a reliable pathway to complex molecular architectures. The protocols and rationale presented here demonstrate its central role in foundational synthetic operations, from nitro reductions to palladium-catalyzed cross-couplings, underscoring its value to researchers and scientists in the field of drug development.

References

-

Gpatindia. (2020, March 4). BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Molecules. (2020, December 24). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (R)-bicalutamide derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide. Retrieved from [Link]

-

Scilit. (2007, January 19). Synthesis and Biological Evaluation of [18F]Bicalutamide, 4-[76Br]Bromobicalutamide, and 4-[76Br]Bromo-thiobicalutamide as Non-Steroidal Androgens for Prostate Cancer Imaging. Retrieved from [Link]

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 16). Exploring 5-Bromo-2-(Trifluoromethyl)Aniline: A Versatile Intermediate. Retrieved from [Link]

-

Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-2-(trifluoromethyl)aniline | 703-91-3 [amp.chemicalbook.com]

- 7. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Strategic Execution of Nucleophilic Aromatic Substitution on 5-Bromo-2-nitro-4-(trifluoromethyl)aniline

Introduction: The Strategic Importance of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline in SNAr Chemistry

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and indispensable tool for forging carbon-heteroatom bonds. The substrate at the heart of this guide, 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, is an exemplar of a highly activated system primed for this transformation. Its architecture is a testament to deliberate electronic design: the potent electron-withdrawing capabilities of the nitro (NO₂) group and the trifluoromethyl (CF₃) group create a profound electron deficiency in the aromatic ring.[1][2] This activation, coupled with the presence of a bromine atom as a viable leaving group, renders the molecule an exceptional substrate for SNAr reactions, paving the way for the synthesis of a diverse array of complex molecular entities.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to provide a deep-seated understanding of the causality behind the experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.

Mechanism and Scientific Rationale: The Underpinnings of a Successful SNAr Reaction

The efficacy of a nucleophilic aromatic substitution on this substrate is governed by the classical two-step addition-elimination mechanism.[3][4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine leaving group. This is the rate-determining step.[5][6] The attack temporarily disrupts the aromaticity of the ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[7][8]

-

The Crucial Role of Electron-Withdrawing Groups (EWGs): The stability of the Meisenheimer complex is paramount. The nitro and trifluoromethyl groups, positioned ortho and para to the site of substitution, are instrumental in stabilizing the negative charge through resonance and inductive effects.[2][3] This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.[9][10]

-

Elimination and Re-aromatization: In the second, typically faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[4]

Visualizing the Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocol: A Representative Amination Reaction

This protocol details a general procedure for the SNAr reaction of 5-Bromo-2-nitro-4-(trifluoromethyl)aniline with a generic secondary amine, morpholine. This serves as a template that can be adapted for other nucleophiles.

Materials and Equipment

-

Reagents: 5-Bromo-2-nitro-4-(trifluoromethyl)aniline, Morpholine, Potassium Carbonate (K₂CO₃, anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with a temperature controller, nitrogen or argon gas inlet, separatory funnel, rotary evaporator, glass funnel, filter paper, beakers, graduated cylinders, and equipment for column chromatography.

Reaction Monitoring: Thin Layer Chromatography (TLC)

Effective reaction monitoring is crucial. TLC is the most common method for this purpose.[11]

-

Eluent System: A mixture of hexanes and ethyl acetate is typically effective. The optimal ratio should be determined to give a starting material Rf value of approximately 0.5-0.6.

-